TCMTB

描述

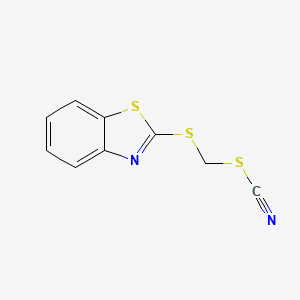

structure given in first source

Structure

3D Structure

属性

IUPAC Name |

1,3-benzothiazol-2-ylsulfanylmethyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2S3/c10-5-12-6-13-9-11-7-3-1-2-4-8(7)14-9/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBQDCKAWGHZPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2S3 | |

| Record name | 2-(THIOCYANOMETHYLTHIO)BENZOTHIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1161 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032647 | |

| Record name | 2-(Thiocyanomethylthio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish liquid with pungent odor; [ICSC], REDDISH VISCOUS LIQUID WITH PUNGENT ODOUR. | |

| Record name | TCMTB | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-(THIOCYANOMETHYLTHIO)BENZOTHIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1161 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

191 °C (decomposes), >120 °C | |

| Record name | 2-(Thiocyanomethylthio)benzothiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-(THIOCYANOMETHYLTHIO)BENZOTHIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1161 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 125 mg/L at 24 °C, Soluble in most organic solvents, Solubility in water, g/100ml: 0.0033 | |

| Record name | 2-(Thiocyanomethylthio)benzothiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-(THIOCYANOMETHYLTHIO)BENZOTHIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1161 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.05 at 25 °C (c = 0.30), Relative density (water = 1): 1.4 | |

| Record name | 2-(Thiocyanomethylthio)benzothiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-(THIOCYANOMETHYLTHIO)BENZOTHIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1161 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000031 [mmHg], 9.0X10-6 mm Hg at 25 °C | |

| Record name | TCMTB | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-(Thiocyanomethylthio)benzothiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oil, Vivid orange liquid | |

CAS No. |

21564-17-0 | |

| Record name | 2-(Thiocyanomethylthio)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21564-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TCMTB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021564170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Thiocyanomethylthio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (benzothiazol-2-ylthio)methyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(THIOCYANOMETHYLTHIO)BENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GE166YVQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(Thiocyanomethylthio)benzothiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-(THIOCYANOMETHYLTHIO)BENZOTHIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1161 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

<-10 °C | |

| Record name | 2-(Thiocyanomethylthio)benzothiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of 2-(Thiocyanomethylthio)benzothiazole (TCMTB)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a broad-spectrum antimicrobial agent with established efficacy against a wide range of fungi and bacteria.[1] It is extensively utilized in industrial applications, including the preservation of leather, wood, paper, and cutting fluids, as well as in agriculture for seed treatment.[2][3][4] The antimicrobial efficacy of this compound stems from a complex and multi-site mode of action, which is a significant advantage in mitigating the development of microbial resistance.[5][6] This technical guide delineates the core molecular mechanisms, presents quantitative activity data, details relevant experimental protocols for its study, and provides visual representations of its action and analytical workflows. The primary mechanism involves the covalent modification of nucleophilic entities within the microbial cell, leading to widespread enzyme inhibition and disruption of critical metabolic pathways, most notably the tricarboxylic acid (TCA) cycle.[5]

Core Antimicrobial Mechanisms

This compound's activity is not targeted to a single cellular process but rather involves a cascade of disruptive molecular interactions. This multi-site action ensures its broad-spectrum efficacy and lowers the probability of resistance development.[6]

Primary Mechanism: Reaction with Nucleophilic Cellular Components

The foundational mechanism of this compound's antimicrobial action is its reaction with nucleophilic groups present in essential biomolecules.[5] The thiocyanomethylthio group in this compound acts as an electrophile, readily reacting with nucleophiles such as the thiol groups (-SH) of cysteine residues in proteins and enzymes.

This covalent modification leads to:

-

Enzyme Inactivation: Alteration of the three-dimensional structure of enzymes, particularly at the active site, rendering them non-functional.

-

Disruption of Protein Function: Modification of structural proteins, compromising cellular integrity and transport mechanisms.

-

Depletion of Intracellular Thiols: Reaction with vital small-molecule thiols like glutathione, leading to oxidative stress and disruption of cellular redox balance.

Caption: Molecular mechanism of this compound via reaction with cellular nucleophiles.

Specific Target: Inhibition of Flavoenzymes in the Tricarboxylic Acid (TCA) Cycle

A more specific target of this compound is the inhibition of flavoenzymes within the tricarboxylic acid (TCA) cycle, a critical pathway for cellular respiration and energy (ATP) production.[5] By inactivating key enzymes in this cycle, such as succinate dehydrogenase, this compound effectively halts the cell's primary energy-generating process. This disruption of aerobic respiration is catastrophic for the microorganism, leading to a rapid depletion of energy reserves and subsequent cell death.

Caption: this compound-mediated inhibition of flavoenzymes in the TCA cycle.

Quantitative Antimicrobial Activity

The potency of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). MIC is the lowest concentration of the agent that prevents visible growth, while MBC/MFC is the lowest concentration that results in microbial death.[7][8]

The following tables provide an illustrative summary of expected this compound activity against representative microorganisms. Actual values must be determined empirically.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | Type | Expected MIC Range (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 0.5 - 8.0 |

| Escherichia coli | Gram-negative Bacteria | 1.0 - 16.0 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 4.0 - 32.0 |

| Candida albicans | Yeast | 0.25 - 4.0 |

| Aspergillus niger | Mold | 1.0 - 16.0 |

Table 2: Illustrative Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

| Microorganism | Type | Expected MBC/MFC Range (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 2.0 - 32.0 |

| Escherichia coli | Gram-negative Bacteria | 4.0 - 64.0 |

| Candida albicans | Yeast | 1.0 - 16.0 |

| Aspergillus niger | Mold | >64.0 (Often fungistatic) |

Key Experimental Protocols for Mechanism of Action Studies

Investigating the antimicrobial mechanism of this compound requires a multi-faceted approach, combining microbiological, biochemical, and imaging techniques.

Determination of MIC and MBC/MFC (Broth Microdilution Method)

This standard method is used to quantify the antimicrobial activity of a compound.[9][10]

Protocol:

-

Preparation of this compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in an appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Adjust the turbidity of an overnight microbial culture to a 0.5 McFarland standard (approx. 1-5 x 10⁸ CFU/mL) and then dilute to a final concentration of 5 x 10⁵ CFU/mL in each well. Include positive (microbe, no drug) and negative (medium only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth is observed.

-

MBC/MFC Determination: Aliquot 10-20 µL from each well showing no growth onto an agar plate. The MBC/MFC is the lowest concentration from which no colonies grow after incubation.[8]

Caption: Experimental workflow for determining MIC and MBC/MFC values.

Enzyme Inhibition Assays

To confirm the inhibition of specific enzymes (e.g., flavoenzymes), kinetic assays are performed.

Protocol:

-

Reagent Preparation: Prepare solutions of the purified target enzyme, its specific substrate, and varying concentrations of this compound.

-

Pre-incubation: Mix the enzyme with each this compound concentration (and a vehicle control) and incubate for a defined period to allow for inhibitor binding.

-

Initiate Reaction: Add the substrate to the enzyme-inhibitor mixture to start the reaction.

-

Measure Activity: Monitor the reaction rate by measuring the formation of a product or the depletion of a substrate over time, typically using a spectrophotometer.

-

Data Analysis: Plot the reaction velocities against substrate concentration in the presence of different inhibitor concentrations (e.g., using a Lineweaver-Burk plot) to determine the type of inhibition and calculate the inhibition constant (Ki).[11][12]

Caption: Workflow for determining enzyme inhibition kinetics.

Conclusion

The antimicrobial mechanism of 2-(thiocyanomethylthio)benzothiazole is robust and multi-faceted, centered on its chemical reactivity with essential cellular nucleophiles. This leads to the non-specific inactivation of a wide array of proteins and the specific inhibition of critical metabolic pathways like the TCA cycle.[5] This complex mode of action makes this compound a highly effective and durable biocide for a variety of industrial and agricultural applications, as the development of microbial resistance to such a multi-pronged attack is significantly hindered.[6] Further research into its interactions with other cellular targets will continue to enhance our understanding of this potent antimicrobial agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-(Thiocyanomethylthio)benzothiazole | C9H6N2S3 | CID 30692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ataman-chemicals.com [ataman-chemicals.com]

- 5. Benthiazole [sitem.herts.ac.uk]

- 6. echemi.com [echemi.com]

- 7. mdpi.com [mdpi.com]

- 8. Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbiologyjournal.org [microbiologyjournal.org]

- 10. dovepress.com [dovepress.com]

- 11. youtube.com [youtube.com]

- 12. wjpsronline.com [wjpsronline.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of 2-(Thiocyanomethylthio)benzothiazole (TCMTB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a broad-spectrum biocide with significant applications in various industries, including leather preservation, wood treatment, and as a fungicide in agricultural and industrial water systems.[1][2] Its efficacy against a wide range of microorganisms has made it a valuable replacement for more hazardous substances like pentachlorophenol.[3][4] This technical guide provides a comprehensive overview of the synthesis and manufacturing of this compound, focusing on the core chemical processes, experimental protocols, and quantitative data. The information is intended to serve as a valuable resource for researchers and professionals involved in the development and application of antimicrobial agents.

Chemical Profile

| Property | Value |

| IUPAC Name | [(1,3-benzothiazol-2-yl)sulfanyl]methyl thiocyanate |

| CAS Number | 21564-17-0[2] |

| Molecular Formula | C₉H₆N₂S₃[5] |

| Molecular Weight | 238.35 g/mol [5] |

| Appearance | Red to brown oily liquid with a pungent odor[1][2] |

| Solubility | Very slightly soluble in water (125 mg/L at 24°C); soluble in most organic solvents.[2][6] |

| Melting Point | < -10 °C[5] |

| Boiling Point | Decomposes at 191 °C[6] |

Synthesis and Manufacturing

The industrial manufacturing of this compound primarily revolves around two main synthetic routes. The most common and preferred method involves the reaction of 2-chloromethylthiobenzothiazole with a thiocyanate salt, which avoids the use of the hazardous and commercially unavailable intermediate, chloromethylthiocyanate.[7][8]

Primary Manufacturing Route: From 2-Chloromethylthiobenzothiazole

This two-step process begins with the synthesis of the intermediate, 2-chloromethylthiobenzothiazole, followed by its conversion to this compound.

Step 1: Synthesis of 2-Chloromethylthiobenzothiazole

The precursor, 2-chloromethylthiobenzothiazole, is prepared from the sodium salt of 2-mercaptobenzothiazole and bromochloromethane.[8]

Step 2: Synthesis of this compound

The core of the manufacturing process is the reaction of 2-chloromethylthiobenzothiazole with an alkali metal or ammonium thiocyanate.[7] Glycol ethers are often used as the solvent in industrial settings to facilitate a cleaner reaction and simpler purification process.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 3. data.epo.org [data.epo.org]

- 4. 2-(Thiocyanomethylthio)benzothiazole | C9H6N2S3 | CID 30692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzothiazole synthesis [organic-chemistry.org]

- 8. sltc.org [sltc.org]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of TCMTB

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of 2-(thiocyanomethylthio)benzothiazole (TCMTB), a broad-spectrum biocide used in various industrial applications. Understanding its environmental fate is crucial for assessing its ecological impact and developing effective risk mitigation strategies. This document details the primary degradation pathways, identifies known byproducts, presents quantitative degradation data, and outlines the experimental methodologies used in key studies.

Core Degradation Pathways

This compound is known to be unstable in the environment, undergoing rapid degradation through several key pathways: photolysis, hydrolysis, and microbial degradation.[1] The overall environmental persistence is low, with half-lives generally less than seven days in both soil and aquatic environments.[1]

Photolytic Degradation

Photolysis, or degradation by light, is a major pathway for the breakdown of this compound. Studies have shown that this compound degrades rapidly when exposed to both artificial UV light and natural sunlight.

Under laboratory conditions using a high-pressure mercury lamp, this compound in aqueous solutions demonstrates swift degradation, with 99% of the compound being removed within 30 minutes of exposure.[2][3] This rapid breakdown occurs across a range of initial concentrations.[2][3][4] Even under natural sunlight, significant degradation is observed. For instance, after 7 hours of sunlight exposure, this compound removal was 96%, 81%, and 64% for initial concentrations of 6.0, 30.0, and 60.0 mg/L, respectively.[2][3] However, the degradation process under sunlight is noted to be approximately 40 times slower than with a high-pressure mercury lamp.[2][3] The photolytic half-life in pure water under full sunlight conditions is reported to be less than one day.[5]

Hydrolytic Degradation

The hydrolytic degradation of this compound is highly dependent on the pH of the surrounding medium. The compound is stable in acidic conditions (pH 5) but degrades in neutral and alkaline environments.[6][7] At a pH of 7, degradation is slow, with only 8% hydrolysis reported after 35 days.[7] In contrast, at a pH of 9, hydrolysis is much more rapid, with a reported half-life of 1.8 to 2.1 days.[6] Another study calculated the half-life at pH 9 to be 81 hours.[7]

Microbial Degradation

Biotic degradation by microorganisms is another significant factor in the environmental fate of this compound. The rate of microbial degradation is influenced by the presence of oxygen. In aerobic soil conditions, the half-life of this compound is approximately 1.4 days.[6] In anaerobic aquatic sediment systems, the degradation is slower, with a half-life of 6.9 days.[6]

Degradation Byproducts

The degradation of this compound results in the formation of several byproducts. The primary and most frequently cited degradation product is 2-mercaptobenzothiazole (2-MBT) .[5][7][8][9][10] Other identified byproducts include:

-

2,2-dithiobisbenzothiazole (DBB) [8]

-

2-(methylthio)benzothiazole (MTBT) [9]

-

2-hydroxybenzothiazole (HOBT) [9]

-

Cyanide and thiocyanate ions

It is important to note that the toxicity of these degradation products is generally lower than that of the parent compound, this compound.[8][9] For example, this compound is significantly more toxic to aquatic invertebrates like Ceriodaphnia dubia than its degradation products 2-MBT, MTBT, BT, and HOBT.[9]

Quantitative Degradation Data

The following tables summarize the quantitative data on this compound degradation from various studies.

Table 1: Photolytic Degradation of this compound

| Light Source | Initial Concentration (mg/L) | Duration | Degradation (%) | Half-life | Reference |

| High-Pressure Mercury Lamp | 5.0 - 50.0 | 30 min | 99 | - | [2][3] |

| High-Pressure Mercury Lamp | 20, 40, 60, 80 | 30 min | Total | - | [4] |

| Natural Sunlight | 6.0 | 7 h | 96 | - | [2][3] |

| Natural Sunlight | 30.0 | 7 h | 81 | - | [2][3] |

| Natural Sunlight | 60.0 | 7 h | 64 | - | [2][3] |

| Sunlight | - | - | - | < 1 day | [5] |

| Artificial Sunlight | - | 8 h | 72 | 3.8 h | [7] |

Table 2: Hydrolytic Degradation of this compound

| pH | Temperature (°C) | Half-life | Reference |

| 5 | - | Stable | [6][7] |

| 7 | - | > 35 days (8% degradation) | [7] |

| 9 | 25 | 1.8 - 2.1 days | [6] |

| 9 | - | 81 hours | [7] |

Table 3: Microbial Degradation of this compound

| Condition | Half-life | Reference |

| Aerobic Soil | 1.4 days | [6] |

| Anaerobic Water/Sediment | 6.9 days | [6] |

| Aerobic Lake Sediment | 2.8 days | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols described in the cited literature.

Photodegradation Studies

-

Light Source: Experiments have been conducted using high-pressure mercury lamps (e.g., 250W) or natural sunlight.[2][3][4]

-

Sample Preparation: Standard solutions of this compound are prepared in aqueous solutions at various concentrations (e.g., 5.0 to 80.0 mg/L).[2][3][4]

-

Reactor Setup: Photolysis is typically carried out in a reactor equipped with the specified lamp.[4]

-

Monitoring: The degradation of this compound is monitored over time by collecting samples at predetermined intervals.[4]

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) is a common method used to quantify the concentration of this compound and its photoproducts.[4]

Hydrolysis Studies

-

Sample Preparation: Carbon-14 labeled this compound is dissolved in aqueous solutions buffered to specific pH values (e.g., 5, 7, and 9).[7]

-

Experimental Conditions: The solutions are kept in the dark to prevent photodegradation.[7]

-

Monitoring: Samples are analyzed at specified time intervals ranging from hours to days.[7]

-

Analytical Method: Thin-layer chromatography (TLC) has been used to separate and identify the parent compound and its hydrolytic products.[7]

Microbial Degradation Studies

-

Media: Studies have been conducted using soil under aerobic conditions and water/sediment systems under anaerobic conditions.[6] One study utilized lake sediment and water.[7]

-

Spiking: The environmental media is spiked with a known concentration of this compound (often radiolabeled).[7]

-

Incubation: Samples are incubated under controlled temperatures (e.g., 26°C).[7]

-

Monitoring: The concentration of this compound and its metabolites is measured over a period of days.[7]

-

Analytical Method: The specific analytical methods for microbial degradation studies were not detailed in the provided search results but likely involve chromatographic techniques such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of the compounds.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of this compound and a typical experimental workflow for studying its degradation.

Caption: Primary degradation pathways of this compound.

Caption: General experimental workflow for this compound degradation studies.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Photodegradation of Emerging Contaminant 2-(tiocyanomethylthio) Benzothiazole (this compound) in Aqueous Solution: Kinetics and Transformation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of the microbicide 2-(thiocyanomethylthio) benzothiazole by direct photolysis | Centre for Environmental and Climate Science (CEC) [cec.lu.se]

- 5. 2-(Thiocyanomethylthio)benzothiazole | C9H6N2S3 | CID 30692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. a100.gov.bc.ca [a100.gov.bc.ca]

- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 9. Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]

- 11. iultcs.org [iultcs.org]

The Antimicrobial Spectrum of 2-(Thiocyanomethylthio)benzothiazole (TCMTB): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a broad-spectrum biocide widely utilized across various industries for its efficacy against a diverse range of fungi and bacteria. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, presenting available quantitative data on its activity, detailing experimental protocols for its evaluation, and exploring its putative mechanism of action. While this compound demonstrates significant inhibitory and cidal activity against many microorganisms, notable instances of resistance have been observed, particularly in certain fungal species. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and application of this important antimicrobial agent.

Introduction

2-(Thiocyanomethylthio)benzothiazole, commonly known as this compound, is a synthetic organic compound belonging to the benzothiazole class of chemicals. It is recognized for its potent and broad-spectrum antimicrobial properties, which have led to its extensive use as a preservative and biocide in numerous industrial applications, including leather tanning, wood preservation, paper and pulp manufacturing, and in cooling water systems.[1][2][3] Its primary function in these settings is to inhibit the growth of microorganisms that can cause biodeterioration of materials.[4][5] Understanding the specific antimicrobial spectrum and potency of this compound is crucial for its effective and responsible use.

Antimicrobial Spectrum of this compound

This compound exhibits a broad range of activity against both fungi and bacteria. However, the extent of its effectiveness can vary significantly depending on the specific microorganism.

Antifungal Activity

This compound is predominantly used as a fungicide. While it is effective against a wide variety of fungi, some species have demonstrated notable resistance.

Table 1: Summary of Antifungal Activity of this compound

| Fungal Species | Activity/Observation | References |

| Trichoderma viride | Reported to have inherent resistance. High concentrations may be required for any effect. | |

| Aspergillus niger | Reported to have resistance. | |

| Aspergillus tamari | Susceptible. | |

| Sapstain fungi | Effective in preventing growth on freshly cut lumber for 2-6 months. | [2] |

| Mold and mildew | Generally effective in preventing growth on leather products. | [6] |

Antibacterial Activity

This compound also demonstrates efficacy against a range of bacteria, including those that are problematic in industrial processes.

Table 2: Summary of Antibacterial Activity of this compound

| Bacterial Species | Activity/Observation | References |

| Pseudomonas aeruginosa | Susceptible. | [5] |

| Sulphate-reducing bacteria | Effective in controlling growth. | [4] |

| Slime-forming bacteria | Used as a slimicide in paper and paperboard mills. | [1] |

| Gram-positive bacteria (general) | Benzothiazole derivatives show activity. | [7] |

| Gram-negative bacteria (general) | Benzothiazole derivatives show activity. | [7] |

Note: As with fungi, comprehensive quantitative data (MIC/MBC) for this compound against a broad spectrum of bacteria is limited in publicly accessible literature.

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are crucial for determining the antimicrobial efficacy of compounds like this compound. The following protocols are based on established methodologies such as those from the Clinical and Laboratory Standards Institute (CLSI) and the Organisation for Economic Co-operation and Development (OECD), and are adapted for the evaluation of industrial biocides.[8]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[9][10][11][12][13]

Experimental Workflow for Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Detailed Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then create a series of two-fold dilutions in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[8]

-

Incubation: Incubate the inoculated plates at the optimal temperature and duration for the specific microorganism being tested.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the microorganism.[14][15]

Agar Dilution Method for MIC Determination

In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations, and then the microbial inoculum is spotted onto the surface.[10][12]

Experimental Workflow for Agar Dilution Assay

References

- 1. 2-(Thiocyanomethylthio)benzothiazole | C9H6N2S3 | CID 30692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 3. pomerix.com [pomerix.com]

- 4. researchgate.net [researchgate.net]

- 5. WO1995008267A1 - Synergistic antimicrobial compositions containing 2-(thiocyanomethylthio)benzothiazole and an organic acid - Google Patents [patents.google.com]

- 6. buckman.com [buckman.com]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. cmdr.ubc.ca [cmdr.ubc.ca]

- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rr-asia.woah.org [rr-asia.woah.org]

- 13. researchgate.net [researchgate.net]

- 14. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance | MDPI [mdpi.com]

Unraveling the Toxicological Profile and Human Health Risk of TCMTB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and human health risk assessment of 2-(Thiocyanomethylthio)benzothiazole (TCMTB), a broad-spectrum biocide. The information is compiled from various scientific studies and regulatory assessments to serve as a critical resource for professionals in research and development.

Executive Summary

2-(Thiocyanomethylthio)benzothiazole (this compound) is a chemical compound widely used as a fungicide and antimicrobial agent in various industrial applications, including leather preservation, wood treatment, and in cooling water systems.[1][2] Its efficacy as a biocide is well-established; however, a thorough understanding of its toxicological properties is paramount for ensuring human and environmental safety. This guide synthesizes the current knowledge on this compound's toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. It also delves into the human health risk assessment, summarizing key findings from regulatory bodies and outlining exposure scenarios.

Physicochemical Properties

This compound is a reddish-brown viscous liquid with a pungent odor.[3][4] It is sparingly soluble in water but soluble in most organic solvents.[3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C9H6N2S3 | [4] |

| Molar Mass | 238.34 g/mol | [4] |

| Appearance | Red to brown liquid with a pungent odor | [4] |

| Water Solubility | Very slightly soluble (0.125 g/L at 24 °C) | [4] |

| log P | 3.23 | [4] |

| Vapor Pressure | 9.0 x 10⁻⁶ mmHg | [4] |

Toxicological Profile

Mechanism of Toxicity

The primary mechanism of toxicity for this compound is believed to be associated with its decomposition to release cyanide ions.[3] Organic nitriles like this compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the production of cyanide.[5] Cyanide, in turn, is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[1][3] By binding to the ferric iron in this enzyme, cyanide disrupts the transfer of electrons to oxygen, thereby halting aerobic respiration and the production of ATP.[3] Tissues with high oxygen demand, such as the central nervous system and the heart, are particularly vulnerable to cyanide's toxic effects.[3]

Toxicokinetics

Following oral administration in rats, this compound is rapidly absorbed and metabolized.[2] The primary route of excretion is via urine.[2] this compound shows limited potential for bioaccumulation.[2]

Acute Toxicity

This compound exhibits moderate to low acute oral toxicity and low acute dermal toxicity.[2][3] However, it is considered to be highly toxic via the inhalation route of exposure.[2][6] It is also a severe skin and eye irritant and a dermal sensitizer.[2][6]

Table 1: Acute Toxicity of this compound

| Species | Route | Value | Reference |

| Rat | Oral LD50 | 750 - 1,590 mg/kg | [3][6][7] |

| Rabbit | Dermal LD50 | >2,000 mg/kg | [6] |

| Rat | Inhalation | Toxicity Category I (Highly Toxic) | [2][6][8] |

| Rabbit | Skin Irritation | Extremely irritating/Corrosive | [2][9] |

| Rabbit | Eye Irritation | Highly irritating (Toxicity Category I) | [6][8] |

| Guinea Pig | Dermal Sensitization | Sensitizer | [2][6] |

Sub-chronic and Chronic Toxicity

Repeated dose studies have shown that this compound can cause various adverse effects. In a 21-day dermal toxicity study in rats, dose-dependent skin irritation, progressing to eschar formation, ulcers, and chronic dermatitis, was observed.[3][8] Systemic effects at higher doses included decreased body weight gain, and changes in hematological and clinical chemistry parameters.[3]

In subchronic oral exposure studies in rodents, this compound caused stomach lesions, including inflammation, hyperplasia, and ulceration.[3] In a chronic toxicity study in dogs, which appear to be a more sensitive species, adverse effects such as decreased body weight gain and hematological changes were observed at the lowest dose tested.[10]

Genotoxicity and Carcinogenicity

This compound has been found to be non-genotoxic in a battery of in vitro and in vivo assays, including gene mutation assays in bacteria and chromosomal aberration assays in mice.[2][3][10]

Carcinogenicity studies in mice have shown no evidence of carcinogenicity.[2][10] In rats, an increased incidence of thyroid C-cell adenomas was observed in high-dose females, but this did not progress to carcinoma.[2] The U.S. EPA has classified this compound as a "Group C - possible human carcinogen," and recommends the use of a Reference Dose (RfD) approach for cancer risk quantification.[10]

Reproductive and Developmental Toxicity

This compound did not show evidence of malformations or effects on reproductive parameters in animal studies.[2] In a two-generation reproduction study in rats, no treatment-related adverse effects on parental and reproductive parameters were noted.[2] Developmental toxicity studies in rats and rabbits did not show adverse developmental effects in the absence of maternal toxicity.[8][10] Rabbits appeared to be more sensitive to the maternal toxicity of this compound than rats.[10]

Table 2: Key No-Observed-Adverse-Effect-Levels (NOAELs) and Lowest-Observed-Adverse-Effect-Levels (LOAELs) for this compound

| Study Type | Species | Route | Duration | NOAEL | LOAEL | Endpoint | Reference |

| Dermal Toxicity | Rat | Dermal | 21-day | 25 mg/kg/day | 100 mg/kg/day | Decreased body weight gain, hematological and clinical chemistry changes | [8][9] |

| Chronic Toxicity | Dog | Oral | 1-year | < 3.8 mg/kg/day | 3.8 mg/kg/day | Decreased body weight gain, hematological and clinical chemistry changes | [8][9] |

| Developmental Toxicity | Rabbit | Oral | Gestation Days 6-19 | 16 mg/kg/day (maternal) | 32 mg/kg/day (maternal) | Decreased maternal body weight gain and food consumption | [9] |

| Developmental Toxicity | Rat | Oral | Gestation Days 6-15 | 25.1 mg/kg/day (maternal) | 76.5 mg/kg/day (maternal) | Clinical signs of maternal toxicity | [8][9] |

| 2-Generation Reproduction | Rat | Oral | - | 400 ppm (parental/offspring) | > 400 ppm | No treatment-related effects | [2][6] |

Human Health Risk Assessment

The human health risk assessment for this compound considers potential exposure through dietary, residential, and occupational pathways.[1][10]

Dietary Exposure

Dietary exposure to this compound can occur through its use as a slimicide in the production of food-contact paper and paperboard.[1] While acute dietary exposure risks have been assessed as not of concern, chronic dietary risks have been identified for certain subpopulations, particularly infants and young children, from these uses.[1]

Residential Exposure

Residential exposure to this compound is primarily from its use as a preservative in materials like caulks, sealants, and adhesives.[1] Due to the low vapor pressure of this compound and the nature of its use in these products, residential handler and post-application exposures are generally considered to be minimal.[1]

Occupational Exposure

Occupational exposure can occur during the handling and application of this compound-containing products, for instance, in wood treatment facilities.[2] The primary routes of occupational exposure are dermal and inhalation.[2] Risk assessments have indicated that for some work activities, such as clean-up crews in sapstain control, inhalation margins of exposure may be of concern.[1] The use of appropriate personal protective equipment is crucial to mitigate these risks.

Experimental Protocols

Detailed experimental protocols for the toxicological studies on this compound are often proprietary. However, these studies generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following provides a general overview of the methodologies for key types of studies.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (based on OECD 408)

This study is designed to assess the adverse effects of a substance administered orally for a period of 90 days.[11][12] Key aspects of the protocol include:

-

Test Animals: Typically, young adult rats are used.[11]

-

Dose Groups: At least three dose levels of the test substance and a control group are used, with a sufficient number of animals of each sex in each group.[11]

-

Administration: The test substance is administered daily, usually via gavage, in the diet, or in drinking water.[11]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured regularly.[5]

-

Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematology and clinical biochemistry analyses.[5]

-

Pathology: At termination, all animals undergo a full gross necropsy, and selected organs and tissues are examined microscopically.[5]

Repeated Dose Dermal Toxicity Study (based on OECD 410)

This study evaluates the toxic effects of a substance applied repeatedly to the skin.[13][14]

-

Test Animals: Rats, rabbits, or guinea pigs are commonly used.[13]

-

Application: The test substance is applied to a shaved area of the skin for a specified number of hours each day for 21 or 28 days.[15]

-

Dose Groups: Similar to the oral toxicity study, multiple dose groups and a control group are used.[15]

-

Observations: The application site is examined for signs of irritation. Systemic toxicity is assessed through clinical observations, body weight measurements, and clinical pathology.[15]

-

Pathology: Gross necropsy and histopathology of the skin and other major organs are performed.[15]

Two-Generation Reproduction Toxicity Study (based on OECD 416)

This study is designed to assess the effects of a substance on reproductive performance and the development of offspring over two generations.[16][17]

-

Parental Generation (P): Male and female animals are administered the test substance for a period before mating, during mating, and for females, throughout gestation and lactation.[17]

-

First Filial Generation (F1): Offspring from the P generation are selected and administered the test substance from weaning through their own mating to produce the F2 generation.[17]

-

Endpoints: A wide range of reproductive and developmental endpoints are evaluated, including fertility, gestation length, litter size, pup viability, and growth and development of the offspring.[17]

-

Pathology: At the end of the study, a comprehensive pathological examination of both adult animals and offspring is conducted.[17]

Conclusion

The toxicological profile of this compound is characterized by moderate to low acute toxicity via oral and dermal routes, but high inhalation toxicity. It is a significant skin and eye irritant and a dermal sensitizer. The primary mechanism of systemic toxicity is likely related to the release of cyanide. While this compound is not considered genotoxic or carcinogenic in mice, its classification as a possible human carcinogen warrants a cautious approach to exposure. Reproductive and developmental toxicity do not appear to be primary concerns in the absence of maternal toxicity. Human health risk assessments highlight potential chronic dietary risks for specific populations and occupational inhalation risks that require mitigation through appropriate safety measures. This guide provides a foundational understanding for researchers and professionals involved in the assessment and management of risks associated with this compound.

References

- 1. Cyanide inhibition of cytochrome c oxidase. A rapid-freeze e.p.r. investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. 2-(Thiocyanomethylthio)benzothiazole | C9H6N2S3 | CID 30692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. ask-force.org [ask-force.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. echemi.com [echemi.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Interaction of cyanide and nitric oxide with cytochrome c oxidase: implications for acute cyanide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. Repeated Dose Dermal Toxicity 21/28 day study (OECD 410: 1981). - IVAMI [ivami.com]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. oecd.org [oecd.org]

An In-depth Technical Guide to the Solubility of TCMTB in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Thiocyanomethylthio)benzothiazole (TCMTB), a widely used biocide and preservative. Understanding its solubility in various organic solvents is critical for its formulation, application, and environmental fate assessment. This document summarizes available solubility data, details experimental protocols for its determination, and provides a visual representation of the experimental workflow.

Quantitative and Qualitative Solubility of this compound

This compound is generally characterized as being soluble in most common organic solvents.[1][2] However, precise quantitative data is sparse in publicly available literature. The following table summarizes the available qualitative and semi-quantitative solubility information for this compound in a range of organic solvents. It is important to note that some data pertains to specific commercial formulations, such as this compound 80, an 80% solution of the active ingredient.[3][4]

| Organic Solvent | Chemical Class | Qualitative/Semi-Quantitative Solubility | Temperature (°C) |

| Acetone | Ketone | Soluble[5] | Not Specified |

| Benzene | Aromatic Hydrocarbon | Soluble[5] | Not Specified |

| Chloroform | Halogenated Hydrocarbon | Soluble[4] | Not Specified |

| Cyclohexanone | Ketone | Soluble[5] | Not Specified |

| Dimethylformamide (DMF) | Amide | Soluble[5] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Presumed Soluble (common solvent for similar compounds) | Not Specified |

| Ethanol | Alcohol | Miscible / 5% (for this compound 80) | 20 |

| Ethyl Acetate | Ester | Soluble[4] | Not Specified |

| Hexane | Alkane | Presumed Sparingly Soluble (non-polar) | Not Specified |

| Methanol | Alcohol | 7% (for this compound 80) | Not Specified |

| Toluene | Aromatic Hydrocarbon | Presumed Soluble (similar to Benzene) | Not Specified |

| Xylene | Aromatic Hydrocarbon | Soluble[5] | Not Specified |

Note: "Soluble" indicates that the sources state solubility without providing specific quantitative values. "Miscible" implies solubility in all proportions. The percentage values for ethanol and methanol are derived from a product description of an 80% this compound formulation and may not represent the solubility of pure this compound. Further experimental validation is required for precise solubility determination.

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like this compound in organic solvents is a fundamental experimental procedure. The "saturation shake-flask method" is a widely recognized and reliable technique for determining the equilibrium solubility of a substance. This method is outlined in international standards such as ASTM E1148 and OECD Guideline 105.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (analytical standard of known purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a flask containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a constant temperature orbital shaker or water bath. The temperature should be controlled to ±0.5°C.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A preliminary study may be necessary to determine the time required to reach equilibrium (e.g., 24-48 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.

-

Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength. A C18 column and a mobile phase of acetonitrile and water are often suitable for the analysis of benzothiazole compounds.[6]

-

Inject the standard solutions to generate a calibration curve.

-

Inject the filtered sample solution (appropriately diluted if necessary) into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of this compound in the organic solvent, typically expressed in g/L, mg/mL, or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation, along with the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound in an organic solvent using the saturation shake-flask method.

References

- 1. 2-(Thiocyanomethylthio)benzothiazole | C9H6N2S3 | CID 30692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. AXCIDE this compound 80 - Ataman Kimya [atamanchemicals.com]

- 5. 2-(THIOCYANOMETHYLTHIO)BENZOTHIAZOLE - Ataman Kimya [atamanchemicals.com]

- 6. researchgate.net [researchgate.net]

Stability of 2-(Thiocyanomethylthio)benzothiazole (TCMTB) Under Diverse pH and Temperature Regimes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of 2-(Thiocyanomethylthio)benzothiazole (TCMTB), a potent biocide used across various industries. Understanding the degradation kinetics of this compound under different environmental conditions is crucial for assessing its efficacy, environmental fate, and potential toxicological impact. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of degradation pathways and experimental workflows.

Executive Summary

This compound exhibits significant pH-dependent stability. It is stable under acidic conditions (pH 5) and shows moderate stability in neutral media (pH 7). However, it undergoes rapid hydrolysis under alkaline conditions (pH 9). While specific kinetic data on thermal degradation in aqueous solutions is limited in public literature, it is known that this compound decomposes at elevated temperatures. The primary degradation products under hydrolytic conditions include 2-mercaptobenzothiazole (2-MBT) and 2-benzothiazolesulfonic acid.

Data Presentation: Stability of this compound

The following tables summarize the quantitative data available for the stability of this compound under various pH and temperature conditions.

Table 1: Hydrolytic Stability of this compound at 25°C

| pH | Condition | Half-life (t₁/₂) | Stability Profile |

| 5 | Acidic | Stable | High stability, minimal degradation observed. |

| 7 | Neutral | > 35 days | Moderately stable, with approximately 85% of the parent compound remaining after 35 days.[1] |

| 9 | Alkaline | 1.8 - 2.1 days | Unstable, rapid degradation via hydrolysis.[1] |

Table 2: Thermal Stability of this compound

| Temperature | Condition | Observation |

| > 60°C | Heating | Decomposition reported.[2] |

| 191°C | Boiling Point | Decomposes upon boiling.[3] |

| Standard Conditions (25°C) | Ambient | Stable under normal storage conditions.[2] |

Experimental Protocols

The following protocols are representative methodologies for assessing the stability of this compound, based on established guidelines such as OECD Test Guideline 111 for hydrolysis.[4][5][6][7][8]

Hydrolysis Stability Assessment (adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

a. Materials and Reagents:

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Sterile aqueous buffer solutions:

-

pH 4.0 (e.g., 0.05 M acetate buffer)

-

pH 7.0 (e.g., 0.05 M phosphate buffer)

-

pH 9.0 (e.g., 0.05 M borate buffer)

-

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Incubator capable of maintaining constant temperature (e.g., 25°C ± 1°C)

-

HPLC system with UV or DAD detector

b. Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

-

Sample Preparation: In separate, sterile glass flasks, add a small aliquot of the this compound stock solution to each of the pH 4, 7, and 9 buffer solutions. The final concentration of this compound should not exceed half of its water solubility, and the volume of acetonitrile should be minimal (e.g., <1%) to avoid co-solvent effects.

-

Incubation: Tightly seal the flasks and place them in an incubator set at a constant temperature (e.g., 25°C), protected from light.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 7, 14, 21, 28, and 35 days), withdraw an aliquot from each flask for analysis.

-

Sample Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method (see protocol below).

-

Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) for each condition.

Analytical Method: Stability-Indicating HPLC

Objective: To quantify the concentration of this compound and separate it from its degradation products.

a. Chromatographic Conditions (Representative):

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., Acetonitrile:Water 70:30 v/v). The aqueous phase can be acidified slightly (e.g., with 0.1% phosphoric acid) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 270 nm.

-

Injection Volume: 20 µL.

b. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[9]

Visualizations: Degradation Logic and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key relationships and processes involved in this compound stability testing.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. AXCIDE this compound 80 - Ataman Kimya [atamanchemicals.com]

- 3. 2-(Thiocyanomethylthio)benzothiazole | C9H6N2S3 | CID 30692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 6. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 7. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 8. oecd.org [oecd.org]

- 9. turkjps.org [turkjps.org]

An In-depth Technical Guide on the Ecotoxicity of 2-(Thiocyanomethylthio)benzothiazole (TCMTB) in Aquatic and Terrestrial Ecosystems

Introduction

2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a broad-spectrum biocide utilized across various industries, including leather and wood preservation, pulp and paper manufacturing, and as a fungicide for seed and soil treatments.[1] Its primary function is to control the growth of fungi and bacteria.[1] Despite its efficacy, there are significant environmental concerns regarding its toxicity to non-target organisms in both aquatic and terrestrial ecosystems.[1][2] this compound is known to be highly toxic to most aquatic species.[1][3] While it degrades relatively quickly in the environment, it can persist long enough to be released into aquatic habitats.[2][4] This guide provides a comprehensive overview of the ecotoxicity of this compound, presenting quantitative data, experimental methodologies, and logical workflows for researchers, scientists, and drug development professionals.

Ecotoxicity in Aquatic Ecosystems

This compound demonstrates significant toxicity to a wide range of aquatic organisms, often at very low concentrations.[2][5] It is classified as very highly toxic to freshwater and estuarine/marine fish and invertebrates.[2][5]

Data Presentation: Aquatic Ecotoxicity of this compound

| Organism Type | Species | Endpoint | Value | Reference |

| Freshwater Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 20.1 µg/L | [2] |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 0.05 ppm | [6] | |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | 0.047 ppm | [6] | |

| Chinook Salmon (Oncorhynchus tshawytscha) | 96-hour LC50 | ~15 µg/L | [7] | |

| Fathead Minnow (Pimephales promelas) | Chronic NOAEC | 0.34 ppb | [2] | |

| Estuarine/Marine Fish | Sheepshead Minnow (Cyprinodon variegatus) | 96-hour LC50 | 6 ppb | [7] |

| Freshwater Invertebrates | Daphnia magna | 48-hour EC50 | 22 µg/L | [2][8] |

| Daphnia magna | 48-hour EC50 | 23 µg/L | [2][8] | |

| Ceriodaphnia dubia | 48-hour Acute EC50 | 15.3 µg/L | [9][10] | |

| Ceriodaphnia dubia | 7-day Chronic EC50 | 9.64 µg/L | [9][10] | |

| Aquatic Plants | Non-vascular plants | EC50 | 2.7 µg/L | [2] |

| Cyanobacteria | EC50 | 156 µg/L | [2] | |

| Vascular plants (Duckweed, Lemna sp.) | EC50 | 430 µg/L | [2] |

Experimental Protocols: Aquatic Toxicity Testing

Standardized protocols, primarily from the Organisation for Economic Co-operation and Development (OECD), are employed to assess the aquatic toxicity of substances like this compound.

-

Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[11][12][13] Fish are exposed to at least five different concentrations of the test substance under static or semi-static conditions.[11][12] Mortalities are recorded at 24, 48, 72, and 96 hours.[11]

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This 48-hour test measures the concentration at which 50% of the daphnids are immobilized (EC50).[14][15][16] Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance.[15][17] Immobilization, defined as the inability to swim after gentle agitation, is observed at 24 and 48 hours.[14][16]

-

Algal Growth Inhibition Test (e.g., OECD 201) / Lemna sp. Growth Inhibition Test (OECD 221): These tests assess the effects of a substance on the growth of algae or aquatic plants like duckweed (Lemna sp.) over a period of 72 hours or 7 days, respectively.[18][19][20] The endpoint is the inhibition of growth, from which the EC50 (the concentration causing a 50% reduction in growth) is calculated.[18][20]

Mandatory Visualization: Aquatic Ecotoxicity Testing Workflow

Caption: Standard workflow for aquatic ecotoxicity testing.

Ecotoxicity in Terrestrial Ecosystems

While aquatic ecosystems are a primary concern, this compound also poses a risk to terrestrial organisms, though terrestrial exposures are generally expected to be more limited.[2]

Data Presentation: Terrestrial Ecotoxicity of this compound

| Organism Type | Species | Endpoint | Value | Reference |

| Birds | Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | >2250 mg/kg | [5] |

| Mallard Duck (Anas platyrhynchos) | Acute Oral LD50 | 1310 mg/kg | [6] | |

| Bobwhite Quail (Colinus virginianus) | 8-day Dietary LC50 | >3387 ppm | [5] | |

| Mallard Duck (Anas platyrhynchos) | 5-day Dietary LC50 | >10,000 ppm | [6] | |

| Mammals | Rat | Acute Oral LD50 | 750 mg/kg | [5] |

| Rabbit | Acute Dermal LD50 | >2000 mg/kg | [5] | |

| Invertebrates | Earthworm (Eisenia fetida) | 14-day LC50 | Not specified in provided results | - |

Experimental Protocols: Terrestrial Toxicity Testing

-

Avian Acute Oral Toxicity Test (e.g., OECD 223): This test determines the acute oral toxicity (LD50) of a substance to birds, typically using species like the Bobwhite Quail or Mallard Duck.[5] A single dose of the test substance is administered, and mortality is observed over a specified period.

-

Avian Dietary Toxicity Test (e.g., OECD 205): This protocol assesses the toxicity of a substance when mixed into the diet of birds over a 5-day exposure period followed by a 3-day observation period.[5] The endpoint is the dietary concentration that is lethal to 50% of the test birds (LC50).[5]

-

Earthworm Acute Toxicity Test (OECD 207): This test evaluates the acute toxicity of chemicals to earthworms.[21][22][23][24] It can be conducted using a filter paper contact method for initial screening or an artificial soil test for more environmentally relevant data.[21][24] The test typically lasts for 14 days, with mortality assessed at day 7 and day 14 to determine the LC50.[21][22]

Mandatory Visualization: Terrestrial Ecotoxicity Testing Logic

References

- 1. 2-(THIOCYANOMETHYLTHIO)BENZOTHIAZOLE - Ataman Kimya [atamanchemicals.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Benthiazole [sitem.herts.ac.uk]

- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. a100.gov.bc.ca [a100.gov.bc.ca]

- 7. Leaching of 2-(thiocyanomethylthio)benzothiazole (this compound) from surface treated lumber / by Peter K. Krahn.: En40-240-1/90-06E-PDF - Government of Canada Publications - Canada.ca [publications.gc.ca]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biotecnologiebt.it [biotecnologiebt.it]

- 12. oecd.org [oecd.org]

- 13. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 14. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 15. oecd.org [oecd.org]

- 16. fera.co.uk [fera.co.uk]

- 17. biotecnologiebt.it [biotecnologiebt.it]

- 18. OECD 221 - Lemna species; Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 19. testinglab.com [testinglab.com]

- 20. oecd.org [oecd.org]

- 21. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]

- 22. biotecnologiebt.it [biotecnologiebt.it]

- 23. catalog.labcorp.com [catalog.labcorp.com]

- 24. oecd.org [oecd.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of 2-(Thiocyanomethylthio)benzothiazole (TCMTB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a widely utilized broad-spectrum biocide and fungicide with applications in various industries, including leather and wood preservation, paint and coating formulations, and paper manufacturing.[1][2] Its effectiveness in preventing microbial growth necessitates accurate and reliable quantification methods for quality control, environmental monitoring, and regulatory compliance. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and sensitive technique for the determination of this compound in diverse matrices. This application note provides detailed protocols for the quantification of this compound in leather and water samples, along with method validation data and best practices.

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is typically achieved on a C18 stationary phase with a mobile phase gradient of acetonitrile and water, often containing a small percentage of formic acid to improve peak shape. Quantification is performed by detecting the UV absorbance of this compound at a specific wavelength and comparing the peak area to that of a known concentration standard.

Experimental Protocols

Protocol 1: Quantification of this compound in Leather Samples (Based on ISO 13365)

This protocol is adapted from the internationally recognized ISO 13365 standard for the determination of preservatives in leather.[2][3]

1. Sample Preparation:

-

Obtain a representative leather sample according to standard procedures (e.g., ISO 2418).

-

Grind the leather sample to a fine powder.

-

Accurately weigh approximately 1.0 g of the ground leather into a 50 mL screw-top flask.

-

Add 20 mL of acetonitrile (or methanol, which has been shown to have excellent extraction efficiency) to the flask.[4]

-

Place the flask in an ultrasonic bath and extract for 60 minutes at room temperature.[3]

-

Allow the extract to cool and settle.

-

Filter a portion of the supernatant through a 0.45 µm membrane filter into an HPLC vial.

2. HPLC Conditions:

| Parameter | Specification |

| Column | C18, 100-5, or similar |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |